molecular formula C16H17FN4O2S B2375657 6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine CAS No. 865658-03-3

6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine

Cat. No.: B2375657
CAS No.: 865658-03-3
M. Wt: 348.4
InChI Key: SDQSWRKPOUZBJE-UHFFFAOYSA-N
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Description

6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine derivative to form the pyrazolo[1,5-a]pyrimidine core.

    Functionalization: The tert-butylsulfonyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, typically using tert-butylsulfonyl chloride and 4-fluorobenzene derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyrazolo[1,5-a]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: Another pyrazolo[1,5-a]pyrimidine derivative with potential therapeutic applications.

    Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its use in medicinal chemistry as a kinase inhibitor.

Uniqueness

6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine is unique due to the presence of both the tert-butylsulfonyl and fluorophenyl groups, which confer distinct chemical properties and enhance its potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and improved stability in various chemical environments.

Properties

IUPAC Name

6-tert-butylsulfonyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2S/c1-16(2,3)24(22,23)13-9-19-15-12(8-20-21(15)14(13)18)10-4-6-11(17)7-5-10/h4-9H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQSWRKPOUZBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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